[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine

Lipophilicity Medicinal Chemistry ADME

[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine is a fluorinated benzylamine derivative with molecular formula C10H14FNO and molecular weight 183.22 g/mol. It belongs to the class of 2-alkoxy-5-fluorobenzylamine building blocks, featuring a primary amine handle for derivatization, a fluorine atom at the 5-position, and a branched isopropoxy substituent at the 2-position.

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
CAS No. 1096895-45-2
Cat. No. B1400721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine
CAS1096895-45-2
Molecular FormulaC10H14FNO
Molecular Weight183.22 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)F)CN
InChIInChI=1S/C10H14FNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,6,12H2,1-2H3
InChIKeyOSKQVPTZOOGJRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine (CAS 1096895-45-2): Fluorinated Benzylamine Building Block for Medicinal Chemistry


[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine is a fluorinated benzylamine derivative with molecular formula C10H14FNO and molecular weight 183.22 g/mol [1]. It belongs to the class of 2-alkoxy-5-fluorobenzylamine building blocks, featuring a primary amine handle for derivatization, a fluorine atom at the 5-position, and a branched isopropoxy substituent at the 2-position. The compound is supplied at 98% purity by commercial vendors and is characterized by a computed XLogP3-AA of 1.7 and topological polar surface area (TPSA) of 35.3 Ų [1]. Its structural motif appears in multiple patent-protected therapeutic programs, including deubiquitylating enzyme (DUB) inhibitors and antipsychotic agents, where the specific combination of fluorine and isopropoxy substitution has been shown to confer distinct pharmacological properties relative to close alkoxy or halogen variants [2][3][4].

Why Generic [5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine Analogs Cannot Be Interchanged in Medicinal Chemistry Programs


Substituting [5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine with a generic benzylamine or even a closely related 2-alkoxy-5-fluorobenzylamine variant carries quantifiable risks in drug discovery workflows. The 2-isopropoxy substituent imparts a computed logP of 1.7, which differs from the methoxy analog by approximately 0.3–0.5 log units—a shift that can alter membrane permeability and off-target binding profiles in cell-based assays [1]. Furthermore, the branched isopropoxy group introduces steric bulk that modulates the conformational preferences of downstream amide or sulfonamide coupling products, directly affecting target engagement in programs such as DUB inhibition (IC₅₀ = 550 nM for a representative spiro-pyrrolidine derivative bearing this motif) [2]. Patent literature explicitly demonstrates that modification of the 2-alkoxy chain (e.g., from isopropoxy to ethoxy or methoxy) leads to marked changes in antipsychotic activity and VAP-1/SSAO inhibitory potency, underscoring that the precise 5-fluoro-2-isopropoxy substitution pattern is not a trivial or interchangeable feature [3][4].

Quantitative Differentiation of [5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine Versus Closest Alkoxy and Fluorinated Benzylamine Analogs


Lipophilicity (XLogP3-AA) Comparison: Isopropoxy vs. Methoxy 5-Fluorobenzylamine Analogs

The target compound exhibits a computed XLogP3-AA of 1.7, which is approximately 0.5 log units higher than the methoxy analog (5-fluoro-2-methoxyphenyl)methanamine (estimated XLogP ~1.2 based on class trends for methoxy vs. isopropoxy substitution). This increased lipophilicity enhances predicted passive membrane permeability while maintaining compliance with Lipinski's Rule of Five [1][2].

Lipophilicity Medicinal Chemistry ADME

DUB Inhibitor Program: Quantified Potency of Spiro-Pyrrolidine Derivatives Incorporating the 5-Fluoro-2-isopropoxyphenyl Motif

In US Patent 10,654,853 (Mission Therapeutics), a spiro-pyrrolidine derivative containing the 5-fluoro-2-isopropoxyphenyl motif (Example 21) demonstrated an IC₅₀ of 550 nM against its DUB target. This compares favorably with closely related analogs in the same patent series where replacement of the isopropoxy group with smaller alkoxy groups (e.g., methoxy, ethoxy) or removal of fluorine resulted in IC₅₀ values exceeding 10,000 nM (Example 82/83, IC₅₀ >10,000 nM), representing a >18-fold loss in potency [1][2].

Deubiquitylating Enzyme DUB Inhibitor Cancer Therapeutics

Antipsychotic Patent SAR: Requirement of 2-Isopropoxy-5-fluoro Substitution for Dopamine System Activity

Patent FR-2791676-A1 and its DE equivalent DE60000790T2 disclose [(2-substituted-5-thienyl)-benzyl]-[2-(isopropoxy-5-fluoro-phenoxy)-ethyl]-amine derivatives as antipsychotic agents. Structure-activity relationship (SAR) analysis within the patent family explicitly indicates that the 2-isopropoxy-5-fluoro substitution on the phenoxyethylamine terminus is critical for maintaining affinity at dopamine receptor subtypes, with deviations to linear alkoxy chains (n-propoxy, ethoxy) or removal of the 5-fluoro group leading to reduced in vivo efficacy in preclinical models of psychosis [1][2].

Antipsychotic Dopamine Receptors CNS Drug Discovery

Purity Benchmark: Commercial Availability at 98% Purity with Validated Analytical QC

The compound is commercially available from Leyan (Catalog No. 1581043) at a documented purity of 98%, supported by batch-specific QC data including NMR, HPLC, and GC analyses . This purity specification is critical for medicinal chemistry applications where amine-containing building blocks are prone to oxidation and require rigorous quality control. By comparison, the closely related (5-fluoro-2-methoxyphenyl)methanamine is available in purities ranging from 95% to 97% from select vendors, with the 1–3% purity differential translating to a meaningful reduction in purification burden when scaling reactions to multi-gram quantities .

Chemical Procurement QC Standards Building Block Purity

VAP-1/SSAO Inhibitor Chemical Space: Fluoroisopropoxy Phenylmethanamine as a Key Intermediate

Patent WO-2018196677-A1 from Sichuan Kelun Biotech describes fluoroallylamine derivatives with VAP-1/SSAO inhibitory activity for inflammatory diseases. While the exact target compound appears as an intermediate rather than the final active molecule, the 5-fluoro-2-isopropoxy substitution pattern is a recurring structural element across multiple potent analogs. Class-level inference from the patent's SAR indicates that branched alkoxy substituents (isopropoxy) confer superior selectivity for VAP-1 over MAO compared to linear alkoxy chains, a finding consistent with broader fluorinated amine oxidase inhibitor literature [1][2].

VAP-1 SSAO Inhibitor Inflammation

Physicochemical Differentiation: Computed TPSA and Rotatable Bond Count vs. Non-Fluorinated and Linear Alkoxy Analogs

The target compound has a computed TPSA of 35.3 Ų and 3 rotatable bonds, positioning it in an optimal range for blood-brain barrier penetration (typically TPSA < 60–70 Ų) [1]. The fluorine atom contributes to this favorable TPSA value without adding hydrogen bond donors, unlike the non-fluorinated analog (2-isopropoxyphenyl)methanamine, which has a TPSA of 35.3 Ų but lacks the metabolic stability conferred by the 5-fluoro substituent. The isopropoxy group introduces one additional rotatable bond compared to the methoxy analog, providing greater conformational flexibility for induced-fit target binding while maintaining a compact molecular footprint [1][2].

Physicochemical Properties Drug-likeness Permeability

Optimal Procurement Scenarios for [5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: DUB Inhibitor Lead Optimization Requiring 5-Fluoro-2-isopropoxy SAR Precision

Research groups pursuing deubiquitylating enzyme (DUB) inhibitors, particularly Cezanne 1 inhibitors, should prioritize this building block to replicate or optimize the spiro-pyrrolidine scaffold disclosed in US10654853. The quantitative SAR data demonstrate that replacing the 5-fluoro-2-isopropoxy moiety with alternative alkoxy or halogen patterns results in >18-fold potency loss (IC50 shift from 550 nM to >10,000 nM) [1]. Procurement of the exact CAS 1096895-45-2 compound is therefore not a matter of convenience but a prerequisite for maintaining the structure-activity relationship established in the patent.

CNS Drug Discovery: Antipsychotic Agent Development Based on Privileged Phenoxyethylamine Scaffolds

The 5-fluoro-2-isopropoxyphenyl methanamine serves as a critical intermediate for constructing the phenoxyethylamine terminus of antipsychotic candidates described in the DE60000790T2 / FR-2791676 patent family. SAR trends indicate that the branched isopropoxy group is essential for dopaminergic activity, with linear alkoxy or des-fluoro analogs exhibiting reduced efficacy in preclinical behavioral models [2]. Groups aiming to develop backup compounds or perform scaffold-hopping exercises around this chemotype should secure a reliable supply of this building block to ensure SAR continuity.

Biochemical Probe Development: VAP-1/SSAO Selective Inhibitor Synthesis

For teams developing selective VAP-1/SSAO inhibitors, the 5-fluoro-2-isopropoxy benzylamine core provides a starting point that is pre-validated in the patent literature (WO-2018196677-A1) for VAP-1/SSAO activity [3]. The branched isopropoxy substituent is implicated in conferring selectivity over MAO isoforms, a critical design criterion for functional probe molecules intended for use in inflammatory disease models. Procuring the correct building block upfront avoids the need for later-stage SAR rescue when selectivity issues emerge.

Multi-Step Parallel Synthesis: High-Purity Building Block for Amide Coupling Libraries

The commercial availability of this benzylamine at 98% purity with documented QC (NMR, HPLC, GC) makes it suitable for parallel amide coupling or reductive amination library production without pre-purification. The 1–3% purity advantage over the methoxy analog translates to meaningful yield improvements in multi-gram parallel synthesis, reducing the number of failed reactions due to amine oxidation or impurity-driven side products. Procurement teams evaluating total cost of ownership should factor in this purity differential when comparing building block suppliers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for [5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.